molecular formula C10H15NO B13971590 3-Phenoxybutan-1-amine CAS No. 547751-98-4

3-Phenoxybutan-1-amine

Katalognummer: B13971590
CAS-Nummer: 547751-98-4
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: IFYRTIUVCKDVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenoxybutan-1-amine: is an organic compound that belongs to the class of amines It consists of a butan-1-amine backbone with a phenoxy group attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybutan-1-amine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenoxybutan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of this compound can yield 3-phenoxybutanal or 3-phenoxybutanoic acid.

    Reduction: Reduction can produce secondary or tertiary amines depending on the conditions.

    Substitution: Substitution reactions can yield various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

3-Phenoxybutan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenoxybutan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Phenoxypropan-1-amine
  • 3-Phenoxybutanoic acid
  • 3-Phenoxybutanal

Uniqueness

3-Phenoxybutan-1-amine is unique due to its specific structural features, which include a phenoxy group attached to the butan-1-amine backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

547751-98-4

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

3-phenoxybutan-1-amine

InChI

InChI=1S/C10H15NO/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3

InChI-Schlüssel

IFYRTIUVCKDVAA-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN)OC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.